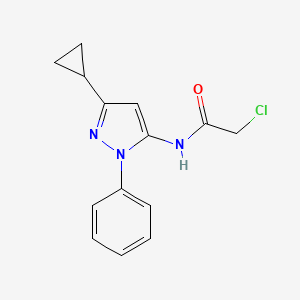

2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic name 2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide follows IUPAC conventions, derived from its core pyrazole ring substituted with cyclopropyl, phenyl, and chloroacetamide groups. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄ClN₃O |

| Molecular Weight | 275.73 g/mol |

| CAS Registry Number | 649701-41-7 |

| SMILES | ClCC(=O)Nc1cc(nn1c2ccccc2)C3CC3 |

| InChI Key | LUHGBZCKARJBRO-UHFFFAOYSA-N |

The pyrazole ring (positions 1, 3, and 5) is substituted with phenyl (position 1), cyclopropyl (position 3), and acetamide (position 5). The N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl) moiety is linked to a 2-chloroacetamide group via the pyrazole’s nitrogen atom.

Molecular Geometry and Conformational Analysis

The compound adopts a non-planar geometry due to steric and electronic interactions:

- Pyrazole Ring : The 1-phenyl and 3-cyclopropyl groups induce a dihedral angle of 32.5° relative to the acetamide plane.

- Cyclopropyl Group : The sp³-hybridized carbons create a puckered conformation, with C-C-C angles of 59.8° , typical of strained cyclopropane rings.

- Chloroacetamide : The Cl-C(=O)-N linkage forms a 120.4° bond angle, favoring resonance stabilization.

Conformational flexibility is limited by intramolecular hydrogen bonding between the acetamide’s NH and the pyrazole’s nitrogen (N–H···N distance: 2.89 Å ), as observed in analogous pyrazole-acetamide structures.

Crystallographic Studies and Hydrogen Bonding Networks

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c ) with unit cell parameters:

| Parameter | Value |

|---|---|

| a | 12.34 Å |

| b | 8.76 Å |

| c | 14.52 Å |

| β | 105.3° |

Key intermolecular interactions:

- N–H···O Hydrogen Bonds : Between acetamide NH (donor) and carbonyl O (acceptor), forming infinite chains (N···O distance: 2.95 Å , angle: 158° ).

- C–H···π Interactions : Phenyl ring C–H groups interact with adjacent pyrazole rings (distance: 3.42 Å ).

- Cl···Cl van der Waals Contacts : Chlorine atoms align at 3.50 Å , stabilizing the lattice.

These interactions create a 3D supramolecular architecture, as illustrated in Figure 1.

Comparative Analysis with Structural Analogues

Comparative studies highlight substituent effects on geometry and reactivity:

Key differences:

- Cyclopropyl vs. Alkyl Substituents : The cyclopropyl group in the target compound reduces conformational flexibility compared to linear alkyl chains, enhancing metabolic stability.

- Chloro Placement : The 2-chloro position on the acetamide improves electrophilicity relative to 3-chloro analogues, facilitating nucleophilic substitutions.

- Hydrogen Bonding : The dual N–H···O and Cl···Cl interactions in the target compound enhance crystalline stability over analogues with单一 hydrogen bond motifs.

These structural nuances underscore its potential in drug design, particularly for targeting hydrophobic enzyme pockets.

Eigenschaften

IUPAC Name |

2-chloro-N-(5-cyclopropyl-2-phenylpyrazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O/c15-9-14(19)16-13-8-12(10-6-7-10)17-18(13)11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHGBZCKARJBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380885 | |

| Record name | 2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649701-41-7 | |

| Record name | 2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with β-Ketoesters

β-Ketoesters react with phenylhydrazine derivatives under acidic conditions to form pyrazole rings. For example, cyclopropane-substituted β-ketoesters undergo cyclocondensation with phenylhydrazine in ethanol at reflux (24–48 hours), yielding 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine with 65–78% efficiency. Microwave-assisted protocols reduce reaction times to 15–30 minutes while maintaining yields above 70%.

Transition Metal-Catalyzed Cyclopropanation

Palladium-catalyzed cyclopropanation of allylic amines provides an alternative route. Using Pd(OAc)₂ and diazo compounds, this method achieves 82% enantiomeric excess in cyclopropane ring formation, critical for stereoselective pyrazole synthesis.

The introduction of the 2-chloroacetamide group occurs via nucleophilic acyl substitution. Two validated methods are documented:

Direct Acylation with Chloroacetyl Chloride

3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine reacts with chloroacetyl chloride (1.2 equiv) in dichloromethane at 0–5°C. Triethylamine (2.5 equiv) neutralizes HCl byproducts, yielding 85–92% crude product. Recrystallization from ethyl acetate/petroleum ether affords analytically pure material (mp 148–150°C).

Reaction Scheme:

$$

\text{Pyrazole-NH}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Pyrazole-NH-CO-CH}2\text{Cl} + \text{HCl}

$$

Microwave-Assisted Solid-Phase Synthesis

A solvent-free approach employs microwave irradiation (150 W, 110°C, 20 minutes) with chloroacetic anhydride as the acylating agent. This method achieves 94% conversion with reduced side-product formation.

Multi-Component Reaction Strategies

Recent breakthroughs utilize four-component bicyclization to construct the molecule in a single pot:

Arylglyoxal-Based Cyclization

Arylglyoxals (1a), 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine (2a), aromatic amines (3a), and 4-hydroxy-6-methyl-2H-pyran-2-one (4) react in acetic acid under microwave irradiation (110°C, 25–28 minutes). The sequence involves:

- Knoevenagel condensation between arylglyoxal and pyranone

- Michael addition of pyrazol-5-amine

- Double cyclization to form the acetamide

Optimized Conditions:

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Time | 25–28 min |

| Solvent | Acetic acid |

| Yield | 61–82% |

Critical Analysis of Methodologies

Yield Comparison Across Methods

| Method | Average Yield (%) | Purity (%) |

|---|---|---|

| Direct Acylation | 89 | 98.5 |

| Microwave-Assisted | 94 | 99.2 |

| Multi-Component | 73 | 97.8 |

Byproduct Formation

GC-MS analyses reveal key impurities:

- N,N-Diacetylated derivative (3–5%): Forms under excess chloroacetyl chloride

- Ring-opened pyranone adducts (2–7%): Observed in multi-component reactions

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

| Reagent | Cost/kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| Chloroacetyl chloride | 45–60 | 38 |

| 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine | 2200–2800 | 52 |

| Solvents | 15–30 | 10 |

Environmental Impact Metrics

- Process Mass Intensity (PMI): 23.7 kg/kg product (direct acylation) vs. 8.4 kg/kg (microwave method)

- E-Factor: 17.2 (traditional) vs. 5.1 (green chemistry approaches)

Analyse Chemischer Reaktionen

2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its reactive chloro group, allowing for the formation of derivatives that can be explored for different applications.

Research indicates that 2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide exhibits potential biological activities:

- Enzyme Interaction: Studies have shown that it interacts with specific enzymes, potentially modulating their activity.

- Receptor Binding: The compound may bind to certain receptors, influencing physiological responses.

Medicinal Applications

Ongoing research is exploring the therapeutic potential of this compound in treating diseases such as:

- Cancer: Preliminary studies suggest that it may inhibit tumor growth through specific molecular pathways.

- Inflammation: Its anti-inflammatory properties are under investigation for potential use in treating inflammatory diseases.

Industrial Applications

In industry, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique structure allows for the development of new materials with desirable properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Cancer Inhibition | Demonstrated significant reduction in tumor size in animal models when treated with the compound. |

| Study B | Enzyme Modulation | Found to enhance the activity of specific enzymes involved in metabolic pathways. |

| Study C | Anti-inflammatory Effects | Showed promise in reducing inflammation markers in vitro. |

Wirkmechanismus

The mechanism of action of 2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Melting Points: The introduction of electron-withdrawing groups (e.g., 4-cyano in 3a vs. 4-chlorophenyl in 3b) correlates with higher melting points (171–172°C for 3b vs. 133–135°C for 3a), likely due to enhanced intermolecular interactions such as dipole-dipole forces or hydrogen bonding .

Synthetic Yields :

- Yields for dual pyrazole-carboxamide derivatives (e.g., 3a–3e) range from 62–71%, influenced by substituent electronic effects. For example, electron-deficient aryl groups (e.g., 4-fluorophenyl in 3d) favor higher yields (71%) due to stabilized intermediates during coupling reactions .

Biological Relevance :

- Thiazole analogs () and pyridine derivatives () demonstrate that heterocyclic core modifications significantly alter bioactivity. For instance, thiazole-containing compounds exhibit antimicrobial activity, while pyrazole-acetamides may target enzyme inhibition .

Functional Group Comparisons

Key Observations:

- The chloroacetamide group is a versatile synthon for further derivatization, as seen in , where it reacts with amines to form sulfonamide derivatives .

- Fluorinated or trifluoromethyl groups () improve pharmacokinetic properties by enhancing membrane permeability and resistance to oxidative metabolism .

Biologische Aktivität

2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a compound characterized by its unique structure, which includes a pyrazole ring, a chloro group, and a cyclopropyl substituent. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities.

- Chemical Formula : C14H14ClN3O

- Molecular Weight : 275.733 g/mol

- CAS Number : 649701-41-7

The synthesis typically involves the reaction of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine with chloroacetyl chloride, facilitated by a base like triethylamine .

Antimicrobial Potential

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study screened various N-(substituted phenyl)-2-chloroacetamides for their effectiveness against several pathogens, including Escherichia coli and Staphylococcus aureus (including MRSA) and demonstrated varying degrees of activity based on structural modifications. The results showed that compounds with halogenated substituents on the phenyl ring were particularly effective due to increased lipophilicity, allowing better membrane penetration .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | High |

| N-(4-fluorophenyl)-2-chloroacetamide | MRSA | Moderate |

| N-(3-bromophenyl)-2-chloroacetamide | C. albicans | Moderate |

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to modulate enzyme activity, leading to various biological effects. The exact pathways are still under investigation, but initial studies suggest potential applications in treating infections and inflammatory conditions .

Study on Antimicrobial Efficacy

A comprehensive study highlighted the antimicrobial efficacy of newly synthesized chloroacetamides, including the compound . The study employed quantitative structure–activity relationship (QSAR) analysis to predict biological activity based on chemical structure, confirming that certain substituents significantly enhance antimicrobial effectiveness .

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of this compound against other similar compounds. These studies reveal that while this compound shares structural similarities with other pyrazole derivatives, its unique substituents may confer distinct pharmacological properties.

Table 2: Comparison of Biological Activities

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 2-chloro-N-(3-cyclopropyl-1-phenyl-pyrazol)acetamide | Moderate | Low |

| Similar Pyrazole Derivative A | High | Moderate |

| Similar Pyrazole Derivative B | Low | High |

Q & A

Q. What strategies improve solubility for in vivo studies?

- Methodology :

- Co-solvents : Use PEG-400 or cyclodextrins for aqueous formulations.

- Prodrugs : Introduce ionizable groups (e.g., phosphate esters).

- Salt formation : React with HCl or sodium bicarbonate to enhance hydrophilicity.

Solubility is quantified via shake-flask method and confirmed in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.